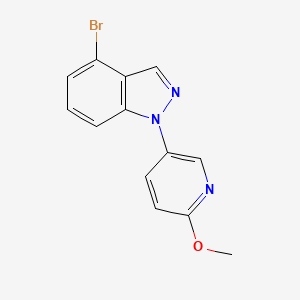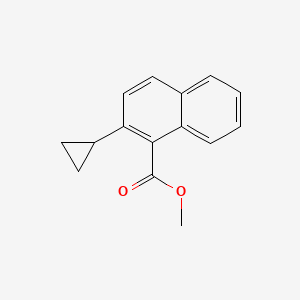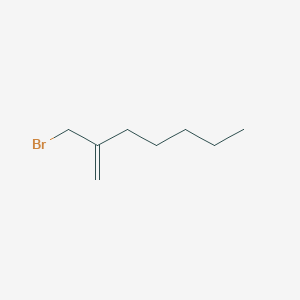
2-(Bromomethyl)hept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)hept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to the second carbon of a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)hept-1-ene can be synthesized through the bromination of hept-1-ene. The reaction typically involves the addition of bromine (Br2) to hept-1-ene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in hept-1-ene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)hept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Hydroxide Ions (OH-): Used for nucleophilic substitution reactions.
Potassium tert-Butoxide (KOtBu): Used for elimination reactions.
Major Products Formed
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Amines: Formed from nucleophilic substitution with amines.
Dihalides: Formed from addition reactions with halogens.
Alkenes: Formed from elimination reactions.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)hept-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)hept-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)hept-1-ene: Similar structure but with a chlorine atom instead of bromine.
2-(Iodomethyl)hept-1-ene: Similar structure but with an iodine atom instead of bromine.
2-(Hydroxymethyl)hept-1-ene: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
2-(Bromomethyl)hept-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine and less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H15Br |
|---|---|
Peso molecular |
191.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h2-7H2,1H3 |
Clave InChI |
LPMUHMKVIRPZHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
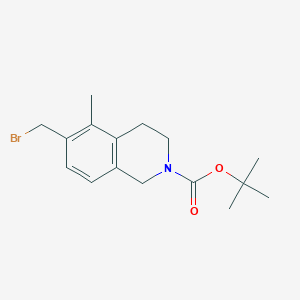
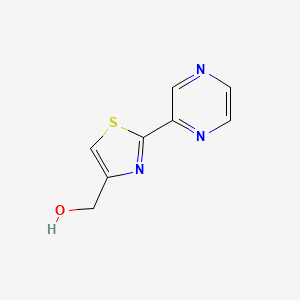
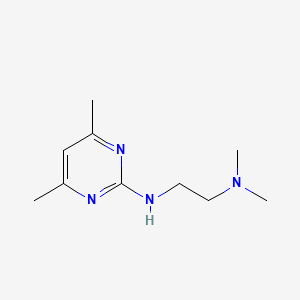
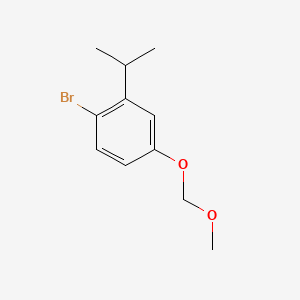
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
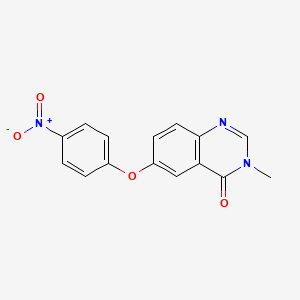
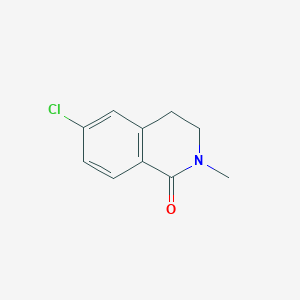
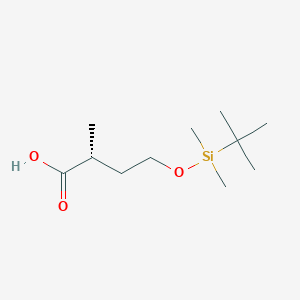
![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
